molecular formula C8H10OS B1620666 2,4,5-Trimethylthiophene-3-carbaldehyde CAS No. 63826-44-8

2,4,5-Trimethylthiophene-3-carbaldehyde

Cat. No. B1620666
CAS RN: 63826-44-8
M. Wt: 154.23 g/mol
InChI Key: KHIVVVPWXLYVTJ-UHFFFAOYSA-N
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Description

2,4,5-Trimethylthiophene-3-carbaldehyde is a chemical compound that belongs to the family of organosulfur compounds. It is also known as 2,4,5-Trimethyl-3-thiophenecarboxaldehyde .


Molecular Structure Analysis

The molecular formula of 2,4,5-Trimethylthiophene-3-carbaldehyde is C8H10OS . The molecular weight is 154.23 g/mol. The specific structure is not provided in the search results.

Scientific Research Applications

    Industrial Chemistry and Material Science

    • Thiophene derivatives are utilized as corrosion inhibitors .
    • They play a vital role in the advancement of organic semiconductors .
    • They are used in the fabrication of organic light-emitting diodes (OLEDs) .

    Medicinal Chemistry

    • Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds .
    • They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
    • Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

    Pharmaceutical Chemistry

    • Thiophene derivatives, such as 2,4,5-triphenylimidazole, have shown various activities such as antimicrobial, anti-inflammatory, analgesic, antitubercular, and anticancer .
    • They can bind with protein molecules with ease due to their structural similarity with histidine .
    • Some imidazole drugs, at high concentrations, could exert direct inhibitory effects on membranes, without interference with sterols and sterol esters .

    Organic Chemistry

    • Thiophene derivatives are used in the synthesis of various organic compounds .
    • They are used in the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .

    Electronics

    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
    • They are used in the fabrication of organic field-effect transistors (OFETs) .

    Dental Anesthesia

    • Articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .

properties

IUPAC Name

2,4,5-trimethylthiophene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS/c1-5-6(2)10-7(3)8(5)4-9/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHIVVVPWXLYVTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377812
Record name 2,4,5-trimethylthiophene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-Trimethylthiophene-3-carbaldehyde

CAS RN

63826-44-8
Record name 2,4,5-trimethylthiophene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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